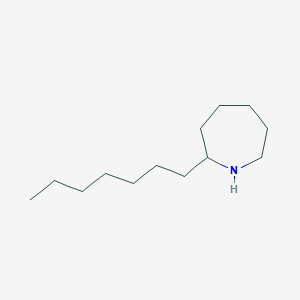

1H-Azepine, 2-heptylhexahydro-

Description

BenchChem offers high-quality 1H-Azepine, 2-heptylhexahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Azepine, 2-heptylhexahydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

89656-49-5 |

|---|---|

Molecular Formula |

C13H27N |

Molecular Weight |

197.36 g/mol |

IUPAC Name |

2-heptylazepane |

InChI |

InChI=1S/C13H27N/c1-2-3-4-5-7-10-13-11-8-6-9-12-14-13/h13-14H,2-12H2,1H3 |

InChI Key |

SIJCJSWEFVOBQL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1CCCCCN1 |

Origin of Product |

United States |

Significance of Saturated Azepine Scaffolds in Modern Organic Synthesis

Saturated azepine scaffolds, also known as azepanes or hexahydroazepines, are pivotal structural motifs in a wide array of natural products and pharmacologically active molecules. researchgate.netmdpi.com Their prevalence in bioactive compounds has established them as "privileged scaffolds" in drug discovery, attracting considerable interest from synthetic and medicinal chemists. researchgate.netacs.org The structural flexibility and three-dimensional character of the azepane ring offer distinct advantages for designing novel therapeutic agents with improved pharmacological properties, such as enhanced bioavailability and target specificity. researchgate.netchemrxiv.org

These seven-membered nitrogen heterocycles are key components in drugs targeting a variety of conditions, including cancer, diabetes, and viral infections. researchgate.netmdpi.com For instance, the azepane ring is a core fragment of Balanol, a potent protein kinase C (PKC) inhibitor, and is found in various compounds investigated for neurological disorders. researchgate.net Consequently, the development of synthetic methodologies to construct and functionalize the azepane core is a continuous and significant challenge in organic chemistry. researchgate.net Synthetic chemists employ various strategies, including ring-closing, ring-expansion, and multi-step sequences, to access these valuable frameworks. researchgate.netscispace.comrsc.org The role of azepanes as versatile building blocks allows for the synthesis of more complex heterocyclic systems and the exploration of new chemical space for potential drug candidates. researchgate.net

Stereochemical Challenges Associated with 2 Substituted Hexahydroazepines

The synthesis of 2-substituted hexahydroazepines, such as 1H-Azepine, 2-heptylhexahydro- , presents significant stereochemical challenges. The primary difficulties lie in controlling the relative and absolute stereochemistry at the C2 position and any other stereocenters within the flexible seven-membered ring. acs.org Achieving high diastereoselectivity and enantioselectivity is crucial, as the specific three-dimensional arrangement of substituents often dictates the biological activity of the molecule. ulb.ac.be

Several synthetic strategies have been developed to address these challenges. Ring-expansion reactions, starting from more rigid and easily controlled five- or six-membered rings like piperidines, are a common approach to afford diastereomerically pure azepanes with high regio- and stereoselectivity. scispace.comrsc.org Another powerful method involves the acs.orgacs.org-sigmatropic rearrangement (aza-Cope rearrangement) of precursors like 1-imino-2-vinylcyclopropanes, which can proceed in a highly stereospecific manner to yield dihydroazepines that can be subsequently reduced. nih.gov

Furthermore, methods such as tethered aminohydroxylation and organometallic additions to sugar-derived azepane nitrones have been employed for the stereoselective synthesis of heavily functionalized azepanes. acs.org The choice of catalyst and reaction conditions is critical in these transformations. For example, Rh(II) complexes with sterically demanding ligands have been shown to improve the yield of desired cyclopropanation products over competing side reactions. nih.gov Despite these advances, the synthesis of specific stereoisomers of 2-substituted azepanes remains a formidable task, requiring careful planning and execution to control the formation of the seven-membered ring and its substituents. researchgate.netacs.org

Theoretical Basis for the Conformational Preferences of Hexahydroazepine Systems

The hexahydroazepine (azepane) ring is a flexible seven-membered system that can adopt several low-energy conformations. slideshare.net Understanding these conformational preferences is essential for predicting molecular shape, reactivity, and biological interactions. Theoretical and computational studies, complemented by experimental data from NMR spectroscopy and X-ray crystallography, provide deep insights into the azepane ring's behavior. acs.orgnih.govresearchgate.net

Computational analyses using methods like density functional theory (DFT) and Møller-Plesset perturbation theory (MP2) have shown that, similar to its carbocyclic analogue cycloheptane, the azepane ring exists in a dynamic equilibrium between several conformations. acs.orgnih.gov The most stable conformation is generally found to be the twist-chair , while the chair conformation often represents a transition state between different twist-chair forms. acs.orgnih.gov The presence of the nitrogen heteroatom, as well as substituents on the ring, significantly influences the relative energies of the various boat and chair conformations. acs.orgnih.gov

The table below summarizes key computed energetic and geometric parameters for the parent azepane molecule, highlighting the subtle differences that dictate its conformational landscape.

| Property | Value | Method/Source |

| Most Stable Conformation | Twist-Chair | High-level electronic structure calculations acs.orgnih.gov |

| Primary Transition State | Chair | High-level electronic structure calculations acs.orgnih.gov |

| Calculated Strain Energy | 5.69 kcal/mol | DFT (M06-2X) nih.gov |

| Average C-N Bond Length | 1.459 Å | Experimental Data acs.orgnih.gov |

| Average C-C-C Bond Angle | 114.8–116.9° | Computed Data acs.orgnih.gov |

These theoretical models are crucial for rationalizing the outcomes of stereoselective reactions and for designing azepane-based molecules with specific three-dimensional structures tailored for biological targets. mdpi.com

Role of 1h Azepine, 2 Heptylhexahydro As a Model System in Synthetic Methodologies Research

Enantioselective and Diastereoselective Synthesis of 1H-Azepine, 2-Heptylhexahydro-

The stereochemical complexity of 1H-Azepine, 2-heptylhexahydro-, which contains at least one stereocenter at the C2 position, necessitates the use of asymmetric synthesis to access enantiomerically pure forms. Strategies are broadly categorized into those employing chiral auxiliaries, asymmetric catalysis, and diastereoselective substrate-controlled reactions.

Chiral Auxiliary-Mediated Approaches to Ring Formation

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of N-heterocycles. researchgate.net These auxiliaries are temporarily incorporated into the synthetic precursor, direct the stereochemical outcome of a key bond-forming reaction, and are subsequently removed. york.ac.uk A well-regarded strategy involves the use of enantiopure aryl-sulfinamides, which can be used to synthesize a variety of N-heterocycles through sulfinylimine intermediates. researchgate.net

Another effective approach employs amino acid-derived auxiliaries. For instance, (R)-2-phenylglycine can serve as a chiral auxiliary in the condensation of ester enolates and imines to form β-lactams, a strategy whose principles can be extended to larger ring systems. scispace.com Similarly, auxiliaries derived from L-proline, such as (S)-1-amino-2-methoxymethylpyrrolidine (SAMP), have been successfully applied in asymmetric synthesis. pwr.edu.pl The incorporation of an α-methylbenzyl group on the nitrogen of an N-protected aminoalkene has been shown to facilitate diastereoselective ring closure, allowing for the separation of diastereomers to yield chiral, non-racemic heterocycles. researchgate.net

The effectiveness of a chiral auxiliary is determined by several factors, including its ease of introduction and removal, its ability to confer high levels of stereocontrol, and its recyclability. york.ac.uk

Table 1: Examples of Chiral Auxiliaries in Asymmetric Heterocycle Synthesis

| Chiral Auxiliary | Precursor Type | Key Reaction | Typical Product Class | Reference |

| Aryl-sulfinamides | Sulfinylimines | Nucleophilic Addition / Cyclization | Piperidines, Pyrrolidines | researchgate.net |

| (R)-2-phenylglycine | α-Imino esters | Ester Enolate-Imine Condensation | 2-Azetidinones | scispace.com |

| α-Methylbenzyl group | N-Protected aminoalkenes | Diastereoselective Ring Closure | Pyrrolidines, Piperidines | researchgate.net |

| (-)-Menthyl chloroformate | Pro-chiral substrates | Directed Ortho Metalation | Planar Chiral Metacyclophanes | rcsi.com |

| (-)-8-Phenylmenthol | Glyoxylate imines | Aza-Diels-Alder Reaction | 2-Azabicyclo[2.2.1]hept-5-enes | core.ac.uk |

Asymmetric Catalytic Strategies for 2-Heptylhexahydroazepine Synthesis

Asymmetric catalysis offers a highly atom-economical approach to chiral molecules, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. nobelprize.org These methods are broadly applicable to the synthesis of heterocyclic systems, including the hexahydroazepine core.

Palladium catalysis has been employed for the enantioselective synthesis of substituted piperidines through the oxidative amination of unactivated alkenes, utilizing novel pyridine-oxazoline ligands. nih.gov While focused on six-membered rings, the underlying principle of metal-catalyzed enantioselective C-N bond formation is adaptable to azepine synthesis.

Chemoenzymatic methods represent a powerful and green alternative. Imine reductases (IREDs) and monoamine oxidases (MAO-N) have been successfully used for the asymmetric synthesis of enantioenriched 2-aryl azepanes and benzazepines. researchgate.net For example, a prochiral cyclic imine can be asymmetrically reduced using an IRED to yield a chiral amine, or a racemic amine can be deracemized using an S-selective monoamine oxidase. researchgate.net These biocatalytic approaches often proceed with high enantioselectivity under mild conditions.

The development of chiral catalysts for asymmetric hydrogenation was a landmark achievement, with researchers developing rhodium-diphosphine complexes for the highly enantioselective hydrogenation of enamides. nobelprize.org Such catalytic systems are fundamental to the synthesis of chiral amines and their derivatives.

Diastereoselective Introduction of the 2-Heptyl Moiety

Achieving diastereoselectivity in the introduction of the C2-substituent is crucial for controlling the relative stereochemistry of the final product. A highly relevant and efficient method for this transformation is the silyl (B83357) aza-Prins cyclization mediated by iron(III) salts. This methodology allows for the direct and efficient synthesis of substituted tetrahydroazepines. nih.gov

In this one-step reaction, a homoallylic amine reacts with an aldehyde, such as heptanal, in the presence of an iron(III) salt like FeCl₃ or FeBr₃. The reaction proceeds through the formation of a C-N and a C-C bond, along with an endocyclic double bond, to furnish the 2-substituted tetrahydroazepine ring system. nih.gov The reaction of 1-amino-3-triphenylsilyl-4-pentene with heptanal, for example, yields the corresponding 2-hexyl-6-methyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine with good yield. nih.gov This demonstrates a direct and effective route for installing the C7 alkyl chain found in the target molecule.

Table 2: Iron(III)-Catalyzed Silyl Aza-Prins Cyclization for Tetrahydroazepine Synthesis

| Amine Precursor | Aldehyde | Catalyst | Product | Yield | Reference |

| N-Tosylhomoallylamine | Heptanal | FeBr₃ (0.1 equiv) | 2-Hexyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine | 80% | nih.gov |

| N-Mesylhomoallylamine | Heptanal | FeBr₃ (0.1 equiv) | 2-Hexyl-1-(methylsulfonyl)-2,3,6,7-tetrahydro-1H-azepine | 81% | nih.gov |

| 1-amino-3-triphenylsilyl-4-pentene | Isovaleraldehyde | FeCl₃ (1.3 equiv) | 2-Isobutyl-6-methyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine | 72% | nih.gov |

| 1-amino-3-triphenylsilyl-4-pentene | Heptanal | FeCl₃ (1.3 equiv) | 2-Hexyl-6-methyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine | 61% | nih.gov |

Development of Novel Ring-Closure Reactions for Hexahydroazepine Construction

The formation of the seven-membered hexahydroazepine ring is a critical step that can be accomplished through various novel ring-closure strategies. Transition metal catalysis and organocatalysis have emerged as leading platforms for these transformations.

Intramolecular Cyclization via Transition Metal Catalysis

Transition metal-catalyzed reactions provide powerful and versatile methods for constructing cyclic amines. unimi.it Palladium-catalyzed intramolecular amination and hydroamination reactions of allenes are effective for forming a range of N-heterocycles, including five- and six-membered rings, with principles applicable to larger rings. unimi.it Similarly, Pd(II)-catalyzed intramolecular N-alkylation has been successfully applied to the diastereoselective synthesis of 2,6-disubstituted piperidines, which are structural analogs of the target azepine. acs.org

Ring-closing metathesis (RCM) catalyzed by ruthenium complexes is another robust strategy for the synthesis of unsaturated N-heterocycles, including benzoazepine derivatives. scispace.com This reaction involves the formation of a new double bond within the ring from a diene precursor.

Furthermore, radical cyclizations promoted by transition metals or lanthanides offer an alternative pathway. For instance, samarium diiodide (SmI₂) has been shown to promote the intramolecular radical cyclization of oxime ethers to selectively form the seven-membered trans-amino alcohol core of the natural product balanol. acs.org This method proved highly effective for constructing the hexahydroazepine ring. acs.org

Organocatalytic Methods for Azepine Ring Formation

Organocatalysis, which utilizes small organic molecules as catalysts, has become an increasingly important tool in asymmetric synthesis, offering mild reaction conditions and avoiding potentially toxic metal catalysts. beilstein-journals.org

Several organocatalytic approaches have been developed for the construction of azepine-containing scaffolds. A cooperative organocatalytic method using an N-heterocyclic carbene (NHC) catalyst has been reported for the synthesis of azepino[1,2-a]indoles from bromoenals and 2-nitrovinylindoles. nih.gov Chiral phosphoric acids have also emerged as highly effective bifunctional catalysts for a variety of enantioselective reactions. They have been used to catalyze annulation reactions that produce diverse isoindolinones possessing N-N axial and central chiralities, demonstrating their utility in complex heterocycle synthesis. researchgate.net These Brønsted acids can activate substrates through hydrogen bonding, enabling highly stereocontrolled transformations, such as the formal [3+2] cycloaddition of azoalkenes with vinylindoles. nih.gov Such strategies provide a powerful platform for the enantioselective construction of complex azepine skeletons. dntb.gov.uanih.gov

Photochemical and Electrochemical Approaches to Heterocycle Synthesis

Photochemical and electrochemical methods offer powerful, often mild, and environmentally benign alternatives to traditional synthetic protocols for constructing heterocyclic rings. These techniques can enable unique transformations by generating highly reactive intermediates such as radicals and radical ions.

Photochemical Synthesis:

The construction of the azepane skeleton can be achieved through various photochemical reactions. One notable approach is the photochemical rearrangement of N-vinylpyrrolidinones, which can be prepared by the condensation of pyrrolidinones with aldehydes. vascularcell.comnih.govresearchgate.net This method provides access to densely functionalized azepin-4-ones, which can be further reduced to the corresponding saturated azepanes. vascularcell.comresearchgate.net While not directly demonstrated for a 2-heptyl derivative, the use of octanal (B89490) as the aldehyde component in the initial condensation would theoretically lead to the desired substitution pattern.

Another powerful strategy is the photoenzymatic one-pot synthesis. For instance, a combination of photochemical oxyfunctionalization and enzymatic catalysis has been reported for the synthesis of chiral N-Boc-4-amino/hydroxy-azepanes. acs.orgnih.govresearchgate.netresearcher.liferesearchgate.net This process involves the photochemical oxyfunctionalization of N-Boc-azepane at a distal C-H position, followed by a stereoselective enzymatic transformation. acs.orgnih.govresearchgate.netresearcher.life This highlights the potential for selective functionalization of the azepane ring itself through photochemical means.

A dearomative ring expansion of nitroarenes, mediated by blue light, represents a novel strategy to access complex azepanes in two steps from simple starting materials. organic-chemistry.orgmdpi.com This process involves the photochemical conversion of a nitro group into a singlet nitrene, which triggers the expansion of a six-membered aromatic ring to a seven-membered azepine system. organic-chemistry.orgmdpi.com

Table 1: Examples of Photochemical Azepane Synthesis

| Starting Material | Reagents and Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|

| N-vinylpyrrolidinone | hν (254 nm), Acetone, 0.02 M | Azepin-4-one derivative | Good | vascularcell.comresearchgate.net |

| N-Boc-azepane | 1. hν, Acetone, H₂O/MeCN 2. Biocatalyst (e.g., ATA or KRED) | Chiral N-Boc-4-amino/hydroxy-azepane | Up to 90% conversion | acs.orgnih.govresearcher.life |

Electrochemical Synthesis:

Electrochemical methods provide an alternative means of generating radical intermediates for cyclization reactions. The Hofmann-Löffler-Freytag reaction, a classic method for synthesizing pyrrolidines and piperidines, can be initiated electrochemically. rsc.org This reaction involves the generation of a nitrogen-centered radical from an N-haloamine, which then undergoes intramolecular hydrogen atom transfer followed by cyclization. rsc.org Adapting this to a suitable N-halo-N-alkyloctylamine precursor could provide a route to 2-heptylazepane.

More recently, direct electrochemical C-H amination has emerged as a powerful tool for forming N-heterocycles. researcher.lifersc.org These methods often involve the anodic oxidation of a substrate to generate a radical cation, which is then trapped intramolecularly by a nitrogen nucleophile. While many examples focus on aromatic C-H amination, the principles can be extended to aliphatic C-H bonds under specific conditions.

Multi-Component Reactions for Concurrent Assembly of the 1H-Azepine, 2-Heptylhexahydro- Core

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. nih.govnih.govmdpi.comfrontiersin.org They offer significant advantages in terms of atom economy, step economy, and the rapid generation of molecular complexity.

Ugi Reaction:

The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. organic-chemistry.orgnih.gov By choosing appropriate starting materials, the Ugi product can be designed to undergo subsequent cyclization to form various heterocycles, including azepanes. mdpi.comresearchgate.net For the synthesis of 1H-Azepine, 2-heptylhexahydro-, a potential strategy would involve the U-4CR of a precursor containing a terminal alkene and an amine, which could then undergo a ring-closing metathesis (RCM) to form the seven-membered ring, followed by reduction. A hypothetical Ugi reaction to assemble a precursor for 2-heptylazepane could involve octanal (providing the heptyl group), an amino acid derivative, an isocyanide, and a carboxylic acid. The resulting Ugi adduct could be further elaborated to form the azepane ring. Research has shown the synthesis of dipeptides containing azepane derivatives using the Ugi reaction with seven-membered cyclic imines. researchgate.net

Aza-Diels-Alder Reaction:

The aza-Diels-Alder reaction is a powerful cycloaddition for the synthesis of nitrogen-containing six-membered rings, such as tetrahydropyridines. rsc.orgnih.govscispace.comrsc.orgdiva-portal.org By using a diene and an imine (the aza-dienophile), this reaction can assemble the core of many alkaloids. While directly forming a seven-membered ring via a standard Diels-Alder is not typical, tandem reactions involving an initial aza-Diels-Alder cycloaddition followed by a ring expansion (e.g., Claisen or Cope rearrangement) could be envisioned. Alternatively, a [4+3] cycloaddition approach, though less common, would be a more direct route. Rhodium-catalyzed tandem reactions have been developed that involve a 1,2-sulfur migration and an aza-Diels-Alder reaction to produce substituted tetrahydropyridines. rsc.orgscispace.comrsc.org

Table 2: Representative Multi-Component Reactions for N-Heterocycle Synthesis

| Reaction Type | Components | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Ugi-4CR | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide | Highly convergent, diversity-oriented. | organic-chemistry.orgnih.gov |

| Ugi-Joullié | Cyclic imine, Trifluoroacetic acid, Ethyl 2-isocyanoacetate | Substituted azepane derivatives | One-pot synthesis of dipeptides containing the azepane moiety. | researchgate.net |

| Aza-Diels-Alder | Acylhydrazone, Diene | Tetrahydropyridine | Enantioselective, promoted by chiral silicon Lewis acid. | nih.gov |

Chemo- and Regioselective Functionalization of the Heptyl Side Chain and Azepine Nitrogen

Once the 1H-Azepine, 2-heptylhexahydro- scaffold is assembled, further diversification can be achieved through selective functionalization of the heptyl side chain or the azepine nitrogen.

Heptyl Side Chain Functionalization:

The functionalization of unactivated sp³ C-H bonds in alkyl chains is a significant challenge in organic synthesis. sioc-journal.cnnih.gov However, the proximity of the nitrogen atom in the azepane ring can direct the regioselectivity of certain C-H functionalization reactions.

Directed C-H Borylation: Recent advances have shown that undirected borylation can functionalize C-H bonds beta to the nitrogen in saturated heterocycles with good selectivity. nih.gov This would correspond to the C-3 position of the azepane ring and the first methylene (B1212753) group of the heptyl chain. The resulting boronic esters are versatile intermediates for subsequent cross-coupling reactions to introduce a wide range of functional groups. nih.gov

Hofmann-Löffler-Freytag Type Reactions: As mentioned earlier, radical-based transformations initiated at the nitrogen atom can lead to intramolecular C-H abstraction. While typically favoring the formation of five- or six-membered rings (δ-C-H abstraction), conditions can be tuned to favor abstraction at other positions on the alkyl chain, particularly under photochemical or transition-metal-catalyzed conditions. researchgate.netacs.org This could allow for functionalization at the δ- or ε-positions of the heptyl group.

Azepine Nitrogen Functionalization:

The secondary amine of the hexahydroazepine ring is a prime site for functionalization, allowing for the introduction of a wide variety of substituents.

N-Alkylation: The direct alkylation of the azepine nitrogen can be achieved using alkyl halides or other electrophiles. Regioselectivity can be controlled by the choice of base and solvent. nih.govbeilstein-journals.org For example, using sodium hydride in THF is often effective for N-alkylation. beilstein-journals.org Reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH₃CN, H₂/Pd) is another common and effective method for introducing alkyl groups.

N-Acylation: The nitrogen can be readily acylated using acid chlorides, anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents (e.g., DCC, EDC). This introduces an amide functionality, which can alter the compound's properties and provide a handle for further transformations.

N-Arylation: Buchwald-Hartwig or Ullmann cross-coupling reactions can be employed to form a C-N bond between the azepine nitrogen and an aryl halide or triflate, providing access to N-aryl azepane derivatives.

Table 3: Functionalization Strategies for 2-Alkyl-Azepane Analogs

| Functionalization Site | Reaction Type | Reagents and Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Heptyl Chain (β-position) | C-H Borylation | Ir-catalyst, B₂pin₂ | β-Borylated azepane | nih.gov |

| Azepine Nitrogen | N-Alkylation | Alkyl halide, NaH, THF | N-Alkyl-2-heptylazepane | beilstein-journals.org |

| Azepine Nitrogen | N-Arylation | Aryl halide, Pd-catalyst, ligand, base | N-Aryl-2-heptylazepane | (General methodology) |

Detailed Mechanistic Investigations of Azepine Ring Formation Reactions

The formation of the seven-membered azepine ring is a complex process that can proceed through various mechanistic pathways. Research into these pathways provides fundamental insights into the construction of this heterocyclic scaffold.

Transition State Characterization in Cyclization Processes

The cyclization process to form the azepine ring involves the progression from an open-chain precursor to a cyclic structure, passing through a high-energy transition state. The characterization of this transition state is pivotal for understanding the reaction's feasibility and kinetics.

Computational methods, such as Density Functional Theory (DFT), are instrumental in modeling these transient structures. e3s-conferences.org For instance, in related azepine syntheses, calculations have been used to investigate the transition states of cyclization reactions, revealing the energetic barriers and the geometry of the molecule as it transitions from reactant to product. e3s-conferences.org These studies often highlight the influence of substituents on the stability of the transition state and, consequently, on the reaction rate.

Key parameters often investigated in transition state analysis include:

Activation Energy (Ea): The minimum energy required to initiate the cyclization.

Geometry: Bond lengths and angles of the forming ring, which can indicate the degree of synchronicity in bond formation.

Vibrational Frequencies: The presence of a single imaginary frequency corresponding to the reaction coordinate confirms a true transition state.

Interactive Table: Hypothetical Transition State Parameters for Azepine Ring Formation

| Parameter | Value | Significance |

|---|---|---|

| Activation Energy (kcal/mol) | 25-35 | Indicates the thermal feasibility of the cyclization. |

| Forming C-N Bond Length (Å) | 2.0-2.5 | Shows the extent of bond formation in the transition state. |

While direct experimental observation of transition states is challenging, spectroscopic techniques can sometimes provide indirect evidence of their structure and energy. uni-giessen.de

Identification and Characterization of Reactive Intermediates

During the formation of the azepine ring, various short-lived, high-energy molecules known as reactive intermediates can be formed. uoanbar.edu.iqlumenlearning.com The identification and characterization of these species are crucial for mapping the complete reaction pathway. Common reactive intermediates in organic reactions include carbocations, carbanions, radicals, and carbenes. uoanbar.edu.iqasccollegekolhar.in

In the context of azepine synthesis, intermediates such as nitrenes or their precursors can be involved. asccollegekolhar.in For example, the decomposition of azides can generate nitrenes, which can then undergo ring expansion reactions to form azepines. The stabilization of these intermediates, often through resonance or by the electronic effects of substituents, plays a significant role in the outcome of the reaction. lumenlearning.com

Spectroscopic methods, such as NMR and mass spectrometry, are often employed to detect and characterize these transient species, sometimes in combination with chemical trapping experiments. lumenlearning.com Computational studies also provide valuable information on the structure and stability of these intermediates. nih.gov

Mechanistic Aspects of Stereochemical Control in 2-Heptylhexahydroazepine Synthesis

The synthesis of 1H-Azepine, 2-heptylhexahydro- presents a stereochemical challenge due to the presence of a chiral center at the C2 position. Achieving control over the stereochemistry is a critical aspect of modern organic synthesis, as different stereoisomers can exhibit distinct biological activities. fiveable.meunipv.it

Stereochemical control in the synthesis of this compound can be achieved through several strategies: fiveable.meresearchgate.net

Substrate Control: Utilizing a starting material that already possesses the desired stereochemistry, which is then transferred to the final product.

Reagent Control: Employing chiral reagents or catalysts that selectively favor the formation of one stereoisomer over the other. youtube.com

Auxiliary Control: Attaching a chiral auxiliary to the substrate, which directs the stereochemical outcome of a reaction and is subsequently removed. researchgate.net

The mechanism of stereochemical induction often involves diastereomeric transition states. The chiral element (be it in the substrate, reagent, or auxiliary) creates a difference in the activation energies for the formation of the two possible stereoisomers. The larger this energy difference, the higher the stereoselectivity of the reaction.

Interactive Table: Factors Influencing Stereoselectivity in 2-Heptylhexahydroazepine Synthesis

| Factor | Mechanism of Control | Desired Outcome |

|---|---|---|

| Chiral Catalyst | Formation of diastereomeric transition states with different energies. | High enantiomeric excess (e.e.) of the target stereoisomer. |

| Bulky Substituents | Steric hindrance favoring attack from the less hindered face of a prochiral intermediate. | High diastereoselectivity. |

For the synthesis of 2-heptylhexahydroazepine, the choice of cyclization strategy and the nature of the substituents on the precursor molecule are paramount in dictating the stereochemical outcome at the C2 position.

Kinetics and Thermodynamics of Functional Group Interconversions on the Azepine Scaffold

Once the 2-heptylhexahydroazepine core is formed, subsequent reactions may be performed to modify its functional groups. Understanding the kinetics and thermodynamics of these interconversions is essential for optimizing reaction conditions and predicting product distributions.

Kinetic studies measure the rate of a reaction, providing information about the reaction mechanism and the factors that influence the reaction speed. Thermodynamic studies, on the other hand, determine the relative stability of reactants and products, indicating the position of equilibrium.

For functional group interconversions on the 2-heptylhexahydroazepine scaffold, such as N-alkylation, N-acylation, or modification of the heptyl side chain, the following aspects are important:

Rate Laws: Determining the dependence of the reaction rate on the concentration of reactants.

Activation Parameters: Calculating the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) from temperature-dependent kinetic data.

Equilibrium Constants (Keq): Measuring the ratio of products to reactants at equilibrium to determine the thermodynamic favorability of the reaction.

These studies allow for a quantitative understanding of the reactivity of the 2-heptylhexahydroazepine molecule and guide the rational design of synthetic transformations.

Studies of Ring-Opening and Rearrangement Reactions of the Hexahydroazepine Core

The hexahydroazepine ring, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions. These transformations can be driven by factors such as ring strain, the presence of reactive functional groups, or the influence of external reagents like acids, bases, or catalysts. chemistrysteps.com

Ring-opening reactions of the hexahydroazepine core can lead to the formation of linear amino compounds. For instance, cleavage of the C-N bond can be initiated by strong reducing agents or through specific enzymatic pathways.

Rearrangement reactions can alter the connectivity of the atoms within the ring system, potentially leading to the formation of other heterocyclic structures, such as substituted piperidines or pyrrolidines, through ring contraction. chemistrysteps.commsu.edu These rearrangements are often mechanistically complex, involving carbocationic or other reactive intermediates. msu.edu The study of these reactions is important for understanding the potential degradation pathways of 2-heptylhexahydroazepine and for exploring its synthetic utility in accessing other molecular scaffolds.

Theoretical and Computational Chemistry Approaches to 1h Azepine, 2 Heptylhexahydro Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles

Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. DFT calculations are employed to determine optimized geometries, relative energies, and a variety of electronic properties that dictate the molecule's stability and reactivity. For systems like 2-substituted azepanes, DFT is particularly useful for navigating the complex potential energy surface arising from the ring's flexibility. Current time information in Berlin, DE.acs.orgwhiterose.ac.uk

The 1H-azepine ring is known for its conformational flexibility, capable of adopting several low-energy structures, most notably chair, boat, and twist-boat forms. The introduction of a heptyl substituent at the C2 position introduces additional complexity, creating distinct isomers based on the axial or equatorial orientation of the alkyl chain.

DFT calculations, for instance at the B3LYP/6-311G(d,p) level of theory, can be used to optimize the geometry of these various conformers and calculate their relative energies. The primary conformers of interest are the chair forms, which are generally the most stable for seven-membered rings, analogous to cyclohexane (B81311) systems. The twist-chair and boat-chair conformations represent other accessible energy minima. For each ring conformation, the heptyl group can be positioned either equatorially (eq) or axially (ax).

Theoretical calculations consistently show that for monosubstituted cycloalkanes and related heterocycles, the conformer with the bulky substituent in the equatorial position is thermodynamically favored to minimize steric strain, specifically 1,3-diaxial interactions. stackexchange.com Therefore, the chair-equatorial (Chair-eq) conformer of 1H-Azepine, 2-heptylhexahydro- is predicted to be the global minimum on the potential energy surface.

Table 1: Theoretical Relative Energies of 1H-Azepine, 2-heptylhexahydro- Conformers Calculated at the B3LYP/6-311G(d,p) level of theory in the gas phase.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Chair-eq | Chair conformation with equatorial heptyl group | 0.00 |

| Chair-ax | Chair conformation with axial heptyl group | 2.15 |

| Twist-Chair-eq | Twist-Chair conformation with equatorial heptyl group | 1.50 |

| Twist-Chair-ax | Twist-Chair conformation with axial heptyl group | 3.80 |

| Boat-eq | Boat conformation with equatorial heptyl group | 4.50 |

DFT calculations are a reliable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate nuclear magnetic shielding tensors, which are then converted to NMR chemical shifts. nih.govirb.hr Similarly, the calculation of vibrational frequencies through the second derivative of energy provides a theoretical infrared (IR) spectrum. nih.govresearchgate.net

NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts for the lowest-energy conformer (Chair-eq) of 1H-Azepine, 2-heptylhexahydro- can be calculated. The predicted shifts help in assigning experimental spectra, especially for the diastereotopic protons within the azepane ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-Azepine, 2-heptylhexahydro- (Chair-eq) Calculated using the GIAO-B3LYP/6-311+G(2d,p) method with a PCM solvent model for CDCl₃.

| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C2 | 59.8 | H2 (axial) | 2.95 |

| C3 | 36.5 | H3 (axial/equatorial) | 1.50 - 1.65 |

| C4 | 27.8 | H4 (axial/equatorial) | 1.45 - 1.60 |

| C5 | 30.1 | H5 (axial/equatorial) | 1.45 - 1.60 |

| C6 | 39.2 | H6 (axial/equatorial) | 1.50 - 1.65 |

| C7 | 48.5 | H7 (axial/equatorial) | 2.60 - 2.75 |

| Heptyl-C1' | 34.2 | Heptyl-H1' | 1.35 - 1.45 |

| Heptyl-C2' to C6' | 22.9 - 32.1 | Heptyl-H (methylene) | 1.25 - 1.30 |

| Heptyl-C7' | 14.1 | Heptyl-H (methyl) | 0.88 |

| - | - | N-H | 1.90 (broad) |

IR Frequencies: The theoretical vibrational spectrum provides key absorption bands corresponding to specific functional groups. For 1H-Azepine, 2-heptylhexahydro-, the most characteristic vibrations include the N-H stretch of the secondary amine and the various C-H stretches of the aliphatic heptyl chain and the azepane ring. libretexts.orgpressbooks.pub

Table 3: Predicted Characteristic IR Frequencies for 1H-Azepine, 2-heptylhexahydro- Calculated at the B3LYP/6-311G(d,p) level of theory (scaled frequencies).

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3355 | Medium |

| C-H Asymmetric Stretch | CH₃ (Heptyl) | 2960 | Strong |

| C-H Asymmetric Stretch | CH₂ (Ring & Heptyl) | 2925 | Strong |

| C-H Symmetric Stretch | CH₃ (Heptyl) | 2870 | Medium |

| C-H Symmetric Stretch | CH₂ (Ring & Heptyl) | 2855 | Medium |

| CH₂ Scissoring | Ring & Heptyl | 1465 | Medium |

| N-H Bend | Secondary Amine | 1490 | Medium-Weak |

| C-N Stretch | Aliphatic Amine | 1125 | Medium |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. acs.orgcdnsciencepub.com

For 1H-Azepine, 2-heptylhexahydro-, a saturated system, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons. The LUMO is typically distributed across the σ* antibonding orbitals of the C-N and C-C bonds. The large HOMO-LUMO gap is characteristic of a stable, saturated aliphatic amine. Analysis of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) confirms the expected charge distribution, with the electronegative nitrogen atom bearing a partial negative charge and the adjacent carbon and hydrogen atoms carrying partial positive charges.

Table 4: Theoretical Electronic Properties of 1H-Azepine, 2-heptylhexahydro- Calculated at the B3LYP/6-311G(d,p) level of theory.

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | +1.5 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Calculated Mulliken Charge on N | -0.45 e |

| Calculated Mulliken Charge on H (of N-H) | +0.28 e |

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

While DFT is excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. MD simulations model the movement of atoms by solving Newton's equations of motion, allowing for the observation of conformational transitions and intermolecular interactions in a simulated environment, such as a solvent box. nih.govclaudiozannoni.it

The conformational equilibrium of a flexible molecule can be significantly influenced by the surrounding solvent. usp.br MD simulations can model 1H-Azepine, 2-heptylhexahydro- in various solvents, from non-polar (e.g., cyclohexane) to polar protic (e.g., water), to understand how solvation affects its conformational landscape.

In a non-polar solvent, intramolecular van der Waals forces and steric effects are the primary determinants of conformation, and the gas-phase energy differences between conformers are largely maintained. In a polar solvent, however, solute-solvent interactions become critical. Polar solvents can stabilize conformers with larger dipole moments. Furthermore, protic solvents like water can form hydrogen bonds with the N-H group of the azepine ring. This interaction can stabilize certain conformations and alter the energy barriers for ring inversion, potentially increasing the population of conformers that might be less favorable in the gas phase. For example, conformations that better expose the N-H group for hydrogen bonding might be preferentially stabilized. nih.gov

Table 5: Theoretical Effect of Solvent on Conformer Population at 298 K Based on illustrative MD simulation results.

| Conformer | Relative Population in Cyclohexane (Non-polar) | Relative Population in Water (Polar, Protic) |

|---|---|---|

| Chair-eq | ~95% | ~92% |

| Chair-ax | ~2% | ~3% |

| Other (Twist, etc.) | ~3% | ~5% |

MD simulations allow for a detailed analysis of the specific interactions between the solute and solvent molecules. By calculating radial distribution functions (RDFs), one can determine the probability of finding a solvent molecule at a certain distance from a specific atom on the solute.

For 1H-Azepine, 2-heptylhexahydro- in an aqueous solution, the RDF for the N-H hydrogen atom and water oxygen atoms would show a sharp peak at a short distance (around 1.8-2.0 Å), indicative of strong hydrogen bonding. This confirms that the primary interaction site for a protic solvent is the amine group. In contrast, the hydrophobic heptyl chain would show a less structured RDF with water, indicating a disruption of the local water network, which is characteristic of the hydrophobic effect. These specific interactions, averaged over the course of the simulation, provide a dynamic picture of how the molecule is solvated and how this solvation shell influences its behavior. acs.orgresearchgate.net

Ab Initio and Semi-Empirical Calculations for Reaction Pathways and Transition States

The elucidation of reaction mechanisms for the synthesis of substituted hexahydroazepines, such as 1H-Azepine, 2-heptylhexahydro-, relies heavily on theoretical and computational chemistry. Ab initio and semi-empirical methods are instrumental in mapping potential energy surfaces, identifying intermediates, and characterizing the transition states that govern reaction kinetics and outcomes. While specific computational studies focusing exclusively on the 2-heptyl derivative are not prominent in the literature, the foundational methodologies have been extensively applied to the core azepane scaffold and its analogues, providing a clear framework for how such a system would be analyzed.

Ab initio methods, particularly Density Functional Theory (DFT), are a cornerstone for these investigations. mdpi.com DFT calculations, often using functionals like B3LYP or M06-2X and basis sets such as 6-31G(d) or aug-cc-pVTZ, allow for the accurate determination of molecular geometries and energies. nih.govacs.orgpku.edu.cn For instance, in the synthesis of azepine-fused cyclobutanes, DFT calculations were employed to probe the mechanism of a gold(I)-catalyzed cyclopropanation/rearrangement cascade. pku.edu.cnacs.org These calculations revealed that the chirality of the final product was determined in the initial cyclopropanation step, and they successfully modeled the subsequent C-C bond cleavage and Wagner-Meerwein rearrangement, identifying the relevant transition states and intermediates along the pathway. pku.edu.cnacs.org

Another significant synthetic route to the azepane core is the dearomative ring expansion of nitroarenes, a process that can be modeled computationally to understand the mechanistic pathway. manchester.ac.ukresearchgate.net DFT calculations can illuminate the transformation of a nitro group into a singlet nitrene intermediate, followed by the skeletal rearrangement from a six-membered benzenoid ring to a seven-membered 3H-azepine system. researchgate.netresearchgate.net These computational models are crucial for predicting regioselectivity when using substituted nitroarenes, which directly translates to the substitution pattern in the final azepane product.

Quantum chemical topological studies have also been applied to understand intramolecular cycloaddition reactions that form fused azepane systems. rsc.orgresearchgate.net By analyzing the electron density, these studies can describe the bonding changes throughout the reaction, concluding, for example, that a particular cyclization proceeds via a pseudo-concerted mechanism where the formation of one bond significantly precedes others. rsc.org

The table below illustrates the type of data generated from DFT calculations for a hypothetical key step in a synthetic route to 2-heptylhexahydroazepine, such as a ring-closing reaction. The data compares different computational methods and shows calculated activation energies, which are critical for predicting reaction feasibility and rates.

| Computational Method | Basis Set | Solvent Model | Calculated ΔG‡ (kcal/mol) | Transition State C-N Bond Length (Å) |

|---|---|---|---|---|

| B3LYP | 6-31G(d) | None (Gas Phase) | 28.5 | 2.15 |

| B3LYP | 6-311++G(d,p) | PCM (Toluene) | 26.2 | 2.11 |

| M06-2X | 6-311++G(d,p) | PCM (Toluene) | 25.8 | 2.09 |

| AM1 (Semi-Empirical) | N/A | None (Gas Phase) | 31.2 | 2.25 |

| MP2 | aug-cc-pVTZ | None (Gas Phase) | 27.1 | 2.10 |

In Silico Design and Virtual Screening of Novel 2-Heptylhexahydroazepine Analogues for Synthetic Utility

In silico design and virtual screening are powerful computational strategies for identifying novel molecules with desired properties, thereby accelerating research and development while minimizing synthetic effort. uniba.it While often applied in drug discovery, these techniques are equally valuable for exploring the synthetic utility of a chemical scaffold like 2-heptylhexahydroazepine. Instead of screening for biological activity, virtual libraries of analogues can be created and evaluated for properties relevant to chemical synthesis, such as reactivity, stability, or potential as chiral auxiliaries or building blocks. mit.edu

The process begins with the core structure of 1H-Azepine, 2-heptylhexahydro-. A virtual library of analogues can be generated by systematically modifying this structure. For example, alterations could include changing the length or branching of the heptyl group, introducing unsaturation, or adding functional groups at other positions on the azepane ring.

Once the library is created, each analogue is subjected to virtual screening using a variety of computational methods. Quantum mechanics calculations, such as DFT, can be used to compute a range of molecular properties or "descriptors" that are indicative of synthetic utility. rsc.orgresearchgate.net Key descriptors include:

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are fundamental indicators of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map reveals the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This is crucial for predicting how a molecule will interact with reagents in a chemical reaction.

Steric Properties: Computational models can quantify the steric hindrance around specific reactive sites. This is vital when designing a molecule to act as a selective catalyst or a chiral ligand, where controlled access to a metal center or reactive site is paramount.

Conformational Analysis: The azepane ring is known for its flexibility. nih.gov Computational methods can predict the most stable conformations of different analogues and the energy barriers between them. This information is critical if the molecule is intended for a role where a specific three-dimensional structure is required for its function, such as in asymmetric synthesis. wiley.com

The table below presents a hypothetical example of a virtual screening report for a small library of designed analogues of 2-heptylhexahydroazepine, focusing on properties relevant to their potential use in further chemical synthesis.

| Analogue ID | Structural Modification | HOMO-LUMO Gap (eV) | Calculated Dipole Moment (Debye) | Predicted Conformation | Potential Synthetic Application |

|---|---|---|---|---|---|

| AZ-001 | Parent Compound | 5.8 | 1.3 | Twist-Chair | Baseline/Scaffold |

| AZ-002 | Heptyl -> Hept-6-enyl | 5.5 | 1.4 | Twist-Chair | Grafting via olefin metathesis |

| AZ-003 | Add 4-Fluoro group | 5.6 | 2.5 | Chair | Intermediate for nucleophilic substitution |

| AZ-004 | N-H -> N-CH3 | 5.9 | 1.1 | Twist-Chair | Increased stability, altered nucleophilicity |

| AZ-005 | Add 7-Phenyl group | 4.9 | 1.8 | Twist-Boat | Potential chiral ligand development |

This in silico approach allows researchers to intelligently prioritize which novel analogues to pursue in the laboratory, focusing on candidates with the highest probability of exhibiting the desired chemical characteristics for a specific synthetic purpose. mit.edu

Design Principles and Structure Property Relationships in 1h Azepine, 2 Heptylhexahydro Scaffolds

Influence of Stereochemistry on Molecular Recognition and Chiral Discrimination (in a chemical, non-biological context)

The presence of a stereocenter at the C2 position of the hexahydroazepine ring, where the heptyl group is attached, means that 1H-Azepine, 2-heptylhexahydro- exists as a pair of enantiomers, (R)-2-heptylhexahydro-1H-azepine and (S)-2-heptylhexahydro-1H-azepine. This chirality is a critical factor in molecular recognition and chiral discrimination in non-biological chemical systems.

Molecular recognition relies on non-covalent interactions such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions. The specific three-dimensional arrangement of atoms in a chiral molecule dictates how it can interact with other chiral molecules. For instance, the resolution of racemic mixtures of amines can be achieved using chiral resolving agents, such as tartaric acid derivatives. oup.com The efficiency of this separation is highly dependent on the ability of the chiral resolving agent to form diastereomeric salts with different solubilities, a process governed by the precise stereochemical fit between the two molecules. oup.com In the case of 2-heptylhexahydro-1H-azepine, each enantiomer would exhibit differential interactions with a single enantiomer of a chiral acid, leading to the formation of diastereomeric salts with distinct physical properties, which can be exploited for their separation.

The field of chiral discrimination using techniques like NMR spectroscopy is also relevant. While standard NMR is not capable of distinguishing between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments that result in separate signals for each enantiomer. nih.gov The distinct spatial arrangement of the heptyl group and the hydrogen atom on the chiral center of each enantiomer of 2-heptylhexahydro-1H-azepine would lead to different interactions with a chiral auxiliary, allowing for their differentiation and quantification.

The table below illustrates the expected differential interactions leading to chiral discrimination.

| Interaction Feature | (R)-2-heptylhexahydro-1H-azepine with (R,R)-Tartaric Acid | (S)-2-heptylhexahydro-1H-azepine with (R,R)-Tartaric Acid |

| Diastereomeric Salt Formation | Forms a specific crystalline lattice with a characteristic solubility. | Forms a different crystalline lattice with a different solubility. |

| Steric Hindrance | Specific steric repulsions between the heptyl group and the tartaric acid backbone. | Different steric repulsions due to the opposite configuration at the C2 center. |

| Hydrogen Bonding Network | A distinct three-dimensional hydrogen bond network is formed. | A diastereomerically different hydrogen bond network is formed. |

| NMR in Chiral Solvent | Exhibits a unique set of chemical shifts for its protons. | Exhibits a different set of chemical shifts for its protons. |

Conformational Constraints and Their Impact on Chemical Reactivity and Selectivity

The seven-membered hexahydroazepine ring is not planar and exists in a variety of flexible conformations, most commonly twist-chair and boat forms. The presence of the heptyl substituent at the C2 position introduces significant conformational constraints. The bulky heptyl group will preferentially occupy a pseudo-equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. This conformational preference has a direct impact on the chemical reactivity and selectivity of the molecule.

Furthermore, reactions at the α-carbon (the C2 and C7 positions) are also affected by these conformational constraints. The stereochemical outcome of such reactions will be influenced by the preferred conformation of the starting material. For instance, a nucleophilic substitution reaction at the C2 position would proceed via a transition state whose energy is dependent on the conformational biases of the hexahydroazepine ring. SN2 reactions, for example, are known to proceed with an inversion of configuration, and the feasibility of the required backside attack would be influenced by the steric bulk of the heptyl group and the conformational flexibility of the ring. libretexts.org

The following table outlines the likely conformational preferences and their influence on reactivity.

| Conformer | Relative Energy (Predicted) | Accessibility of N Lone Pair | Reactivity at C2 |

| Twist-Chair (Heptyl-equatorial) | Lower | More accessible | Steric hindrance to backside attack |

| Twist-Chair (Heptyl-axial) | Higher | Less accessible | Less sterically hindered for certain trajectories |

| Boat (Heptyl-equatorial) | Intermediate | Varies | Dependent on specific boat conformation |

| Boat (Heptyl-axial) | Highest | Varies | Highly disfavored due to steric strain |

Stereoelectronic Effects within the Saturated Hexahydroazepine Ring System

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of those orbitals. In the saturated hexahydroazepine ring of 2-heptylhexahydro-1H-azepine, a key stereoelectronic effect is the interaction between the nitrogen lone pair and the antibonding orbitals (σ*) of adjacent C-C and C-H bonds. This is a form of hyperconjugation.

The orientation of the nitrogen lone pair relative to the α-C-H bonds is particularly important. For optimal hyperconjugative stabilization, the lone pair orbital should be anti-periplanar to the C-H bond. This alignment facilitates the delocalization of the lone pair electron density into the σ* orbital of the C-H bond, weakening the C-H bond and increasing the acidity of that proton. This effect has been shown to be significant in determining the rates of hydrogen abstraction from cyclic amines. acs.orgnih.gov The specific conformation adopted by the 2-heptylhexahydro-1H-azepine ring will determine the dihedral angles between the nitrogen lone pair and the adjacent C-H bonds, thereby influencing the reactivity at these positions.

Another important stereoelectronic consideration is the anomeric effect, which can be observed in more complex derivatives. rsc.org While not directly applicable to the parent 2-heptylhexahydro-1H-azepine, if an electronegative substituent were present on the nitrogen or an adjacent carbon, the stabilizing interactions between a lone pair and an adjacent antibonding orbital would play a crucial role in determining the conformational preferences and reactivity. rsc.org The development of chiral acylating agents for the kinetic resolution of N-heterocycles has highlighted the importance of exploiting such stereoelectronic preferences. nih.gov

The table below summarizes the key stereoelectronic interactions in the most stable predicted conformation (twist-chair with equatorial heptyl group).

| Interacting Orbitals | Dihedral Angle (Approximate) | Consequence |

| N lone pair and axial α-C-H (C7-H) | ~180° | Stabilizing hyperconjugation, weakened C-H bond |

| N lone pair and equatorial α-C-H (C7-H) | ~60° | Weaker hyperconjugation |

| N lone pair and axial α-C-H (C2-H) | ~60° | Weaker hyperconjugation |

| N lone pair and C2-C3 σ * | Varies with conformation | Influences ring stability and nitrogen basicity |

Rational Design of 1H-Azepine, 2-Heptylhexahydro- Derivatives for Specific Chemical Applications

The principles of stereochemistry, conformational analysis, and stereoelectronics can be applied to the rational design of derivatives of 1H-Azepine, 2-heptylhexahydro- for specific chemical applications, such as chiral catalysts, ligands for metal complexes, or building blocks in organic synthesis. The azepine scaffold is a common feature in molecules with a wide range of pharmacological activities, and the design principles used in that field can be adapted for other chemical purposes. researchgate.netmdpi.commdpi.com

For instance, to create a chiral ligand for asymmetric catalysis, one could introduce a coordinating functional group onto the hexahydroazepine scaffold. The position and stereochemistry of this new functional group, relative to the chiral C2 center and the nitrogen atom, would be critical for inducing enantioselectivity in a metal-catalyzed reaction. The conformational rigidity of the ring system could be tuned by introducing other substituents or by forming fused ring systems to create a well-defined chiral pocket around the metal center. rsc.orgacs.org

The design of derivatives could also focus on enhancing specific types of molecular recognition. For example, by attaching a chromophore or a fluorophore to the 2-heptylhexahydro-1H-azepine backbone, a chiral sensor could be developed. The interaction of this sensor with a chiral analyte would lead to a change in its spectroscopic properties, allowing for the detection and quantification of the analyte's enantiomeric excess. The design of such a sensor would need to consider the optimal placement of the signaling unit to maximize the differential interaction with the enantiomers of the target molecule.

The following table provides hypothetical examples of rationally designed derivatives and their potential applications.

| Derivative Structure | Design Rationale | Potential Application |

| (R)-2-Heptyl-1-(2-diphenylphosphinoethyl)hexahydro-1H-azepine | Introduction of a phosphine (B1218219) ligand for metal coordination. The chiral backbone can induce asymmetry. | Chiral ligand for asymmetric hydrogenation or cross-coupling reactions. |

| (S)-2-Heptylhexahydro-1H-azepin-3-one | Introduction of a ketone for further functionalization or to alter conformational preferences. | Chiral building block for the synthesis of more complex molecules. |

| 1-((R)-1-phenylethyl)-2-heptylhexahydro-1H-azepine | Introduction of a second chiral center to create diastereomers with specific properties. | Chiral auxiliary in asymmetric synthesis. |

| (R)-2-Heptyl-N-(dansyl)hexahydro-1H-azepine | Attachment of a fluorescent group to the nitrogen. | Chiral fluorescent sensor for enantiomeric excess determination of chiral acids. |

Advanced Applications of 1h Azepine, 2 Heptylhexahydro in Academic Research

Incorporation into Advanced Supramolecular Architectures and Self-Assembled Systems

A thorough search of academic databases yielded no information on the incorporation or utilization of 1H-Azepine, 2-heptylhexahydro- in the field of supramolecular chemistry or in the development of self-assembled systems.

Application in the Development of Novel Organic Materials

There is a lack of available research on the application of 1H-Azepine, 2-heptylhexahydro- in the development of novel organic materials.

Monomers for Specialty Polymers

No studies have been published that describe the use of 1H-Azepine, 2-heptylhexahydro- as a monomer for the synthesis of specialty polymers.

Use as a Chemical Probe for Mechanistic Studies in Reaction Development

In the intricate process of developing new chemical reactions, understanding the underlying mechanism is paramount for optimization and broader application. Chemical probes serve as invaluable tools for elucidating these complex reaction pathways. A chemical probe is a small molecule used to study and manipulate a biological or chemical system by interacting with a specific target. In the context of reaction development, a chemical probe can help to identify reactive intermediates, differentiate between proposed mechanistic pathways, and quantify the electronic and steric effects of reaction components.

1H-Azepine, 2-heptylhexahydro-, a secondary amine with a significant steric profile owing to its seven-membered ring and a long alkyl chain, is theoretically well-suited for application as a chemical probe in specific mechanistic studies. Its utility would primarily lie in its ability to dissect the influence of steric hindrance on reaction rates and selectivities.

Probing Steric Effects in Transition States

The sizeable heptyl group and the azepane ring of 1H-Azepine, 2-heptylhexahydro- can be exploited to probe the steric sensitivity of a reaction's rate-determining step. By comparing the reaction kinetics of a transformation using a series of less sterically hindered amines (e.g., pyrrolidine, piperidine) with 1H-Azepine, 2-heptylhexahydro-, researchers can gain insight into the spatial demands of the transition state.

A significant decrease in reaction rate upon the introduction of 1H-Azepine, 2-heptylhexahydro- would suggest that the transition state is sterically congested around the nitrogen atom. This information is crucial for designing catalysts or substrates that can accommodate bulky groups, or for predicting the feasibility of a reaction with sterically demanding reactants.

Table 1: Hypothetical Kinetic Data for the Nucleophilic Addition of Various Amines to an Electrophile

| Amine Probe | Relative Rate Constant (k_rel) |

| Pyrrolidine | 100 |

| Piperidine | 75 |

| 1H-Azepine, 2-heptylhexahydro- | 5 |

This interactive table illustrates a hypothetical scenario where the increasing steric bulk of the amine nucleophile leads to a decrease in the reaction rate, highlighting the utility of 1H-Azepine, 2-heptylhexahydro- in demonstrating steric hindrance.

Trapping of Reactive Intermediates

In reactions that proceed through transient, high-energy intermediates, such as ketenes or arynes, a nucleophilic chemical probe can be employed to "trap" these species, providing evidence for their existence. The nucleophilicity of the secondary amine in 1H-Azepine, 2-heptylhexahydro- allows it to react with such intermediates, forming a stable adduct that can be isolated and characterized.

The choice of a sterically hindered amine like 1H-Azepine, 2-heptylhexahydro- for this purpose can also provide further mechanistic details. For instance, if a reaction is proposed to proceed through two different electrophilic intermediates, one being significantly more sterically accessible than the other, 1H-Azepine, 2-heptylhexahydro- might selectively trap the less hindered intermediate, thereby lending support to a particular mechanistic pathway.

Elucidating the Role of Amine Catalysts

Furthermore, the diastereoselectivity or enantioselectivity of a reaction can be influenced by the steric environment of the catalyst. By comparing the stereochemical outcome of a reaction catalyzed by a small amine with that catalyzed by 1H-Azepine, 2-heptylhexahydro-, researchers can deduce the importance of steric interactions in the stereodetermining step of the reaction.

Table 2: Hypothetical Product Distribution in an Amine-Catalyzed Aldol (B89426) Reaction

| Amine Catalyst | Diastereomeric Ratio (syn:anti) |

| Proline | 95:5 |

| Piperidine | 70:30 |

| 1H-Azepine, 2-heptylhexahydro- | 40:60 |

This interactive table presents a hypothetical case where the use of the sterically demanding 1H-Azepine, 2-heptylhexahydro- as a catalyst dramatically alters the diastereoselectivity of an aldol reaction, indicating that steric factors play a crucial role in the transition state leading to the major product.

While direct, published research on the use of 1H-Azepine, 2-heptylhexahydro- as a chemical probe is not extensive, its structural characteristics—a nucleophilic secondary amine embedded in a sterically demanding framework—make it a theoretically valuable tool for mechanistic investigations in organic chemistry. Its application in academic research could provide significant insights into the role of steric effects in a wide range of chemical transformations.

Emerging Research Frontiers and Future Perspectives on 1h Azepine, 2 Heptylhexahydro

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from traditional batch processing to continuous-flow chemistry is a paradigm shift in chemical synthesis, offering enhanced safety, efficiency, and scalability. mdpi.com For the production of 1H-Azepine, 2-heptylhexahydro- and related compounds, flow chemistry presents a powerful tool to control reaction parameters with high precision, which is often difficult in large-scale batch reactors. thieme-connect.de

Table 1: Comparison of Batch vs. Flow Chemistry for Heterocycle Synthesis

| Feature | Batch Chemistry | Flow Chemistry | Potential Advantage for Azepane Synthesis |

| Heat Transfer | Limited by surface area-to-volume ratio | High surface area-to-volume ratio | Improved control over exothermic reactions, preventing side-product formation. |

| Mixing | Often inefficient, leading to local concentration gradients | Rapid and efficient mixing | Enhanced reaction rates and selectivity. |

| Safety | Large volumes of hazardous materials | Small reaction volumes at any given time | Safer handling of reactive intermediates and hazardous reagents. mdpi.com |

| Scalability | Complex "scale-up" challenges | "Scale-out" by running reactors in parallel or for longer durations | More straightforward transition from laboratory discovery to industrial production. |

| Automation | More complex to automate multi-step sequences | Readily integrated with automated pumps and control systems | Enables high-throughput reaction optimization and library synthesis. mdpi.com |

The application of these principles to the synthesis of 1H-Azepine, 2-heptylhexahydro- could involve, for example, a continuous hydrogenation of a suitable unsaturated precursor or a flow-based reductive amination process, leading to a more efficient and scalable manufacturing route.

Development of Green Chemistry Approaches for Sustainable Synthesis of Hexahydroazepines

Green chemistry principles are increasingly integral to modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. mdpi.com The synthesis of hexahydroazepines is an area where these principles can be applied to create more sustainable methods. Key areas of focus include the use of safer solvents, renewable feedstocks, and energy-efficient reaction conditions. ijpsjournal.comjocpr.com

Traditional organic solvents contribute significantly to the waste generated in pharmaceutical synthesis. jddhs.com Green chemistry promotes the use of alternatives like water, supercritical CO2, or bio-based solvents. jocpr.com For the synthesis of azepanes, exploring solvent-free reactions or reactions in aqueous media could drastically reduce the environmental footprint. ijpsjournal.com Furthermore, energy-efficient techniques such as microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes, reducing energy consumption and often leading to higher yields and fewer by-products. mdpi.com

Catalysis is another cornerstone of green chemistry. The use of biocatalysts (enzymes) or heterogeneous catalysts that can be easily recovered and recycled minimizes waste and improves process efficiency. mdpi.comjddhs.com For instance, developing a catalytic route to 1H-Azepine, 2-heptylhexahydro- that avoids stoichiometric reagents would be a significant step towards a more sustainable process.

Table 2: Green Chemistry Strategies for Hexahydroazepine Synthesis

| Green Chemistry Principle | Traditional Approach | Green Alternative | Benefit |

| Solvent Choice | Use of volatile, toxic organic solvents (e.g., dichloromethane). jocpr.com | Water, ethanol, supercritical fluids, or solvent-free conditions. ijpsjournal.com | Reduced toxicity, waste, and environmental pollution. jddhs.com |

| Energy Input | Conventional heating requiring long reaction times. | Microwave irradiation, ultrasound, or photochemical methods. mdpi.comjddhs.com | Reduced energy consumption, faster reactions, and potentially higher yields. |

| Catalysis | Use of stoichiometric reagents or homogeneous catalysts. | Recyclable heterogeneous catalysts or biocatalysts (enzymes). mdpi.com | Minimized waste (atom economy), milder reaction conditions, high selectivity. |

| Feedstocks | Reliance on petrochemical-based starting materials. | Use of renewable feedstocks derived from biomass (e.g., terpenes, sugars). ijpsjournal.com | Reduced dependence on finite resources. |

Exploration of Bio-Inspired Synthetic Routes and Enzymatic Transformations

Nature provides a blueprint for efficient and highly selective chemical synthesis. nih.gov Bio-inspired and enzymatic approaches are emerging as powerful strategies for constructing complex molecules like substituted azepanes. nih.govbris.ac.uk Enzymes, operating under mild conditions, offer unparalleled stereoselectivity, which is crucial for producing enantiomerically pure compounds. jddhs.com

Chemoenzymatic synthesis, which combines biological and chemical transformations, has been successfully applied to produce enantioenriched substituted azepanes. nih.govbris.ac.uk For example, imine reductases (IREDs) and monoamine oxidases have been used for the asymmetric synthesis of azepane precursors. nih.govelsevierpure.com These enzymatic steps can establish key stereocenters early in the synthetic route, which are then carried through subsequent chemical modifications. A recent study demonstrated the biocatalytic generation of enantioenriched 2-aryl azepanes via asymmetric reductive amination using IREDs. bris.ac.uk

This approach could be adapted for the synthesis of 1H-Azepine, 2-heptylhexahydro- by designing a pathway that utilizes an enzyme to stereoselectively install the heptyl group or create a chiral azepane core. The use of enzymes like lipases, proteases, or oxidoreductases can provide access to chiral building blocks that are difficult to obtain through traditional chemical methods. nih.govd-nb.info

Application of Machine Learning and AI in the Prediction of Synthetic Routes and Properties

Platforms like Synthia™ and ChemAIRS® use rule-based systems and machine learning to "deconstruct" a target molecule into simpler, commercially available starting materials. discoveracs.orgchemical.ai This approach allows chemists to quickly assess the feasibility of synthesizing a novel compound and to identify the most efficient route based on factors like cost, yield, and step count. chemical.aiengineering.org.cn

Beyond route prediction, ML models are increasingly used to predict the physicochemical and biological properties of molecules (Quantitative Structure-Property Relationship, QSPR). doaj.orgnih.gov By training models on large datasets, it is possible to predict properties such as solubility, permeability, and potential bioactivity for a new molecule like 1H-Azepine, 2-heptylhexahydro- before it is even synthesized. chemrxiv.org This predictive power helps prioritize which candidate molecules to pursue, saving significant time and resources in the research and development process. nih.gov

In Operando Spectroscopic Characterization during Synthetic Transformations

Understanding a chemical reaction in real-time is key to optimizing its outcome. In operando spectroscopy involves monitoring a reaction as it happens, providing direct insight into reaction mechanisms, kinetics, and the formation of transient intermediates. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy can be integrated directly into a reactor (either batch or flow) to collect data continuously.

While specific literature on the in operando study of 1H-Azepine, 2-heptylhexahydro- synthesis is not yet prevalent, the application of these techniques to related N-heterocycle syntheses provides a clear path forward. For example, monitoring a ring-expansion or cyclization reaction to form the azepane ring could reveal the presence of short-lived intermediates, helping to confirm the reaction mechanism. This information is invaluable for identifying bottlenecks, optimizing reaction conditions to maximize the yield of the desired product, and minimizing the formation of impurities. In an automated or flow chemistry setup, this real-time data can be used to create feedback loops that adjust reaction parameters on the fly to maintain optimal performance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.